2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid
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Overview
Description
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID typically involves multi-step organic reactions One common approach is the condensation of 3-(acetyloxy)benzoic acid with phthalic anhydride to form the isoindole structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of advanced materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[3-(HYDROXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
- 2-{2-[3-(METHOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
- 2-{2-[3-(NITRO)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID
Uniqueness
The presence of the acetyloxy group in 2-{2-[3-(ACETYLOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-AMIDO}-4-CHLOROBENZOIC ACID distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and effects.
Properties
Molecular Formula |
C24H15ClN2O7 |
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Molecular Weight |
478.8 g/mol |
IUPAC Name |
2-[[2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C24H15ClN2O7/c1-12(28)34-16-4-2-3-15(11-16)27-22(30)17-7-5-13(9-19(17)23(27)31)21(29)26-20-10-14(25)6-8-18(20)24(32)33/h2-11H,1H3,(H,26,29)(H,32,33) |
InChI Key |
NIWVJPOUDLUHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
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